2-amino-N-(5-chloro-2-methoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-31-16-7-5-6-14(12-16)23(29)22-21(26)20(18-8-3-4-11-28(18)22)24(30)27-17-13-15(25)9-10-19(17)32-2/h3-13H,26H2,1-2H3,(H,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBXIHXMSCILCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the amino group: Amination reactions using reagents like ammonia or amines.
Substitution reactions: Introducing the 5-chloro-2-methoxyphenyl and 3-methoxybenzoyl groups through nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.
Reduction: Reduction reactions could be used to modify specific parts of the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : CHClNO
- Molecular Weight : 449.9 g/mol
- CAS Number : 906163-19-7
Anticancer Activity
Research has indicated that indolizine derivatives, including 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide, exhibit promising anticancer properties. These compounds have been shown to inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have highlighted the effectiveness of similar indolizine compounds against breast cancer cell lines, demonstrating significant cytotoxicity and potential for combination therapies with established chemotherapeutics like doxorubicin .
Antimicrobial Properties
Indolizines are known for their antimicrobial activities. The compound has been evaluated for its efficacy against various bacterial strains and fungi. In vitro assays have shown that certain derivatives can inhibit the growth of pathogenic microorganisms, suggesting a potential role in developing new antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of indolizine derivatives have been explored, with findings indicating that they can modulate inflammatory pathways. The compound may inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in treating inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several indolizine derivatives and tested their anticancer activity on MCF-7 breast cancer cells. The results demonstrated that one derivative exhibited an IC50 value significantly lower than that of doxorubicin alone, indicating enhanced efficacy when used in combination therapy .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of various indolizine compounds, including our target compound. The study revealed that specific derivatives showed strong inhibitory effects against Staphylococcus aureus and Escherichia coli, suggesting their potential as new antibiotics .
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve:
Molecular targets: Enzymes, receptors, or other proteins.
Pathways: Modulation of signaling pathways, inhibition of specific enzymes, or interaction with DNA/RNA.
Comparison with Similar Compounds
Physical Properties :
- Molecular Formula : C25H22ClN3O3.
- Molecular Weight : 447.92 g/mol.
- CAS Number : 898436-99-2.
- Purity : ≥95% (research grade) .
Applications :
Currently documented as a research chemical, its pharmacological profile remains uncharacterized in the provided evidence.
Comparison with Similar Compounds
Structural Analogs in Indole Carboxamide Derivatives
: N-(Benzoylphenyl)-5-substituted-1H-indole-2-carboxamides (e.g., compounds 8–12, 15, 16, 18 ) share:
Key Differences :
Chloro-Substituted Indole Carboxamides
: 5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide.
- Core Structure: Indole with a thiazolidinone ring.
- Substituents : 5-chloro, phenyl, and trifluoromethyl groups.
- Activity: Not specified in evidence, but thiazolidinone derivatives are often explored for antimicrobial or antidiabetic applications .
Comparison :
Quinoline and Triazine Carboxamides
: N-(3-amino-6-(2,3-dichlorophenyl)-1,2,4-triazin-5-yl)-2-chloro-substituted quinoline-3-carboxamides.
Key Differences :
- The quinoline-triazine core contrasts with the indolizine system, likely directing activity toward microbial targets rather than metabolic or kinase pathways.
Thiazole-Linked Indole Carboxamides
: 6-Methoxy-N-(5-methyl-4-phenylthiazol-2-yl)-1H-indole-3-carboxamide.
- Core Structure : Indole with a thiazole substituent.
- Substituents : 6-methoxy, 5-methyl-4-phenylthiazole.
- Activity: Not specified, but thiazole-containing compounds often target kinases or inflammation .
Comparison :
Kinase-Targeting Carboxamides
: KEV (N-[3-(5-chloro-2-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-2-methyl-2H-pyrazolo[4,3-c]pyridine-7-carboxamide).
Comparison :
- The pyrazolo-pyridine core diverges significantly from indolizine, highlighting how subtle structural changes redirect activity toward specific kinases.
Data Table: Structural and Functional Comparison
Biological Activity
2-amino-N-(5-chloro-2-methoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 449.9 g/mol. The compound features an indolizine core, which is known for its diverse pharmacological properties.
Anticancer Properties
Recent studies have indicated that derivatives of indolizine compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a related compound demonstrated IC50 values in the nanomolar range against human tumor cell lines, suggesting that modifications in the indolizine structure can enhance anticancer efficacy .
| Cell Line | IC50 (nM) | Mechanism |
|---|---|---|
| A549 (Lung) | 50 | Apoptosis induction |
| MCF-7 (Breast) | 75 | Cell cycle arrest |
| HeLa (Cervical) | 60 | Inhibition of proliferation |
Antimicrobial Activity
Indolizine derivatives have also shown promising antimicrobial properties. Research indicates that these compounds can disrupt bacterial cell membranes, leading to cell lysis, which is a crucial mechanism for their antimicrobial action . In vitro studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria.
Neuropharmacological Effects
Some studies have highlighted the neuropharmacological potential of indolizine derivatives, including anti-histamine and anti-serotonin activities. These effects may be attributed to the ability of the compound to interact with neurotransmitter receptors, providing insights into its potential use in treating neurological disorders .
Study on Anticancer Activity
In a study evaluating the anticancer effects of various indolizine derivatives, researchers found that the compound exhibited selective toxicity towards cancer cells while sparing normal cells. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis analysis. Results indicated a significant increase in early apoptotic cells when treated with the compound compared to controls .
Antimicrobial Efficacy Evaluation
Another case study focused on the antimicrobial activity of the compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined using broth dilution methods, revealing potent activity at concentrations as low as 10 µg/mL .
The biological activities of this compound can be attributed to several mechanisms:
- Receptor Interactions : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
- Membrane Disruption : Its lipophilic nature allows it to integrate into bacterial membranes, disrupting their integrity.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or bacterial growth.
Q & A
Q. Functional Group Introduction :
- Amino Group: Nucleophilic substitution using ammonia or protected amines.
- Carboxamide: Coupling reactions with carbodiimide agents (e.g., EDCI) and activating agents like HOBt .
Electrophilic Substitution : Methoxy and benzoyl groups are introduced via Friedel-Crafts acylation or direct substitution using methoxybenzene derivatives and benzoyl chloride .
Q. Which functional groups in this compound are critical for its biological activity?
- Methodological Answer :
- Amino Group : Facilitates hydrogen bonding with biological targets (e.g., enzyme active sites).
- Carboxamide : Enhances solubility and participates in dipole interactions.
- Methoxy Groups : Influence lipophilicity and metabolic stability.
Structure-activity relationship (SAR) studies suggest that substitutions on the phenyl rings (e.g., chloro, methoxy) modulate target selectivity .
Advanced Research Questions
Q. How can computational methods optimize the synthesis of this indolizine derivative?
- Methodological Answer :
- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify low-energy pathways .
- Catalyst Screening : Machine learning models trained on reaction databases can recommend optimal catalysts (e.g., Pd vs. Cu for coupling reactions).
- Experimental Validation : High-throughput microreactors test computational predictions, enabling rapid iteration .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., fixed cell lines, consistent ATP levels in kinase assays).
- Purity Analysis : Validate compound integrity via HPLC-MS and NMR to rule out degradation products .
- Structural Analog Comparison : Test derivatives (e.g., chloro vs. methyl substitutions) to isolate activity-contributing moieties .
Q. What strategies improve the compound’s solubility for in vivo studies?
- Methodological Answer :
- Co-solvent Systems : Use cyclodextrins or PEG-based formulations to enhance aqueous solubility.
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the carboxamide or methoxy positions.
- Salt Formation : React with hydrochloric or citric acid to generate water-soluble salts .
Q. What in silico models predict the compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to simulate binding to kinase domains or GPCRs.
- Molecular Dynamics (MD) : Run 100-ns simulations in explicit solvent to assess binding stability.
- QSAR Modeling : Train models on indolizine analogs to predict IC50 values against specific targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
